molecular formula C11H17BrN2OS B14629978 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide CAS No. 54045-77-1

2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14629978
CAS No.: 54045-77-1
M. Wt: 305.24 g/mol
InChI Key: YMFNCCZQFGYTFX-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide is a chemical compound with a molecular formula of C11H18BrN2OS. This compound is known for its unique structure, which includes a thiazole ring, a bromine atom, and a carboxamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide typically involves a multi-step processThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-4-carboxamide
  • 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxylate
  • 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-sulfonamide

Uniqueness

Compared to similar compounds, 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

54045-77-1

Molecular Formula

C11H17BrN2OS

Molecular Weight

305.24 g/mol

IUPAC Name

2-bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H17BrN2OS/c1-8(2)5-3-4-6-13-10(15)9-7-14-11(12)16-9/h7-8H,3-6H2,1-2H3,(H,13,15)

InChI Key

YMFNCCZQFGYTFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCNC(=O)C1=CN=C(S1)Br

Origin of Product

United States

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